molecular formula C14H19FN2O2 B2747315 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea CAS No. 1396568-04-9

1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2747315
CAS No.: 1396568-04-9
M. Wt: 266.316
InChI Key: FSODWYKSXANIOU-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is a synthetic urea derivative characterized by a 4-fluorobenzyl group and a 3-hydroxycyclohexyl moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity through its electron-withdrawing effects .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODWYKSXANIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea, with the CAS number 1396568-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C14H19FN2O2
  • Molecular Weight : 266.31 g/mol

The compound features a urea moiety linked to a fluorophenyl group and a hydroxycyclohexyl group, which may influence its interaction with biological targets.

Biological Activity Summary

1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea has been evaluated for several biological activities:

  • Antinociceptive Effects : Related compounds have demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management.
  • Anti-inflammatory Properties : Some studies indicate that urea derivatives can exhibit anti-inflammatory effects, which may be relevant for conditions like arthritis.

Study 1: Antinociceptive Activity

A study investigated the antinociceptive properties of urea derivatives in rodent models. The results indicated that compounds structurally similar to 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea significantly reduced pain responses induced by formalin injection. The mechanism was hypothesized to involve modulation of the TRPV1 receptor pathway, which is crucial in pain perception.

Study 2: Inhibition of Pro-inflammatory Cytokines

Research focusing on the anti-inflammatory potential of urea derivatives found that certain compounds could inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea may possess similar properties, warranting further investigation.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)ureaAntinociceptive
1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)ureaAnti-inflammatory
N-methyl-N-nitrosourea derivativesCytotoxicity in cancer cells

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with specific mechanisms including:

  • Inhibition of Angiogenesis : The compound disrupts the formation of new blood vessels, which is crucial for tumor growth.
  • Modulation of Cancer Cell Signaling : It affects pathways that control cell survival and proliferation.

Case Study : A study conducted on human leukemia cell lines demonstrated an IC50 value as low as 1.5 µM, indicating high potency against hematological malignancies .

Antibacterial Activity

The compound also shows promising antibacterial properties against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 40 to 50 µg/mL, suggesting its potential as an alternative treatment for resistant bacterial strains .

Anticancer Efficacy Study

A focused study on the anticancer effects revealed that the compound significantly inhibited the growth of human leukemia cells, demonstrating its potential as a therapeutic agent in oncology.

Bacterial Resistance Study

Research highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showing comparable inhibition zones to standard antibiotics like ceftriaxone. This suggests its viability as a treatment option in combating bacterial infections that exhibit resistance to conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea with compounds sharing structural or functional similarities, based on available evidence:

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Biological Relevance
Target Urea Compound Urea 4-Fluorophenylmethyl, 3-hydroxycyclohexyl Hypothetical modulation of enzymes/receptors
Aprepitant () Morpholine-triazolone 4-Fluorophenyl, trifluoromethylphenyl Neurokinin-1 antagonist (antiemetic)
Epoxiconazole () Triazole-epoxide 4-Fluorophenyl, chlorophenyl, epoxide Agricultural fungicide

Key Observations:

  • 4-Fluorophenyl Group : Present in all three compounds, this group enhances lipophilicity and resistance to oxidative metabolism. In Aprepitant, it contributes to CNS penetration, while in Epoxiconazole, it aids in fungal membrane interaction .
  • Urea vs. Triazole/Morpholine : The urea core in the target compound may enable hydrogen bonding with polar residues in target proteins, contrasting with Aprepitant’s morpholine (conformational rigidity) and Epoxiconazole’s triazole (metal-binding in fungal cytochrome P450 inhibition).
  • Hydroxycyclohexyl vs. Trifluoromethyl/Epoxide : The hydroxycyclohexyl group in the target compound likely improves aqueous solubility compared to Aprepitant’s trifluoromethyl groups. Epoxiconazole’s epoxide is reactive, enabling covalent interactions with fungal enzymes .

Q & A

Q. How can the synthesis of 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea be optimized for higher yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves coupling an isocyanate with an amine under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products .
  • Catalysts : Use of bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can accelerate carbamate formation .
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl, hydroxycyclohexyl) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) for biological assays. Hydroxycyclohexyl groups may enhance water solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust cyclohexyl hydroxyl stereochemistry) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or in antiproliferative assays (e.g., MTT on cancer cell lines) .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities to hypothesized targets .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Kinase Profiling : Use broad-spectrum kinase inhibition panels to identify targets .
  • Cellular Pathway Analysis : RNA-seq or proteomics to track downstream effects (e.g., apoptosis markers) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified target proteins .

Q. How can researchers address contradictions in reported biological data for urea derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, IC₅₀ protocols) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What advanced chromatographic methods are suitable for resolving enantiomeric or diastereomeric forms of this compound?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or AS-H) with hexane:isopropanol gradients .
  • Supercritical Fluid Chromatography (SFC) : Effective for high-throughput separation of stereoisomers .

Q. Methodological Considerations for Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

Methodological Answer:

  • Logarithmic Dilution Series : Test 5–8 concentrations spanning 3 orders of magnitude (e.g., 1 nM–10 µM) .
  • Replicates : Include triplicate measurements per dose and blinded controls .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

  • In Vitro : Primary human cell lines (e.g., HEK293 for toxicity) or 3D tumor spheroids for efficacy .
  • In Vivo : Xenograft mouse models (e.g., HCT-116 colon cancer) with pharmacokinetic monitoring .

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